[(Trifluoromethyl)thio]acetic acid is a highly specialized, bench-stable fluorinated building block primarily procured for the direct introduction of the trifluoromethylthio (-SCF3) group into pharmaceutical and agrochemical targets. Structurally, it consists of an acetic acid core where one alpha-proton is substituted by the strongly electron-withdrawing and exceptionally lipophilic -SCF3 moiety. In industrial and medicinal chemistry workflows, it serves as a critical precursor for synthesizing α-(trifluoromethylthio)ketones, amides, and pyrazole heterocycles. By offering a stable, easily handled alternative to toxic or unstable electrophilic chalcogen reagents, it streamlines the synthesis of highly lipophilic drug candidates and advanced materials .
Generic substitution of [(Trifluoromethyl)thio]acetic acid with common fluorinated acids (like trifluoroacetic acid) or non-fluorinated thioethers (like (methylthio)acetic acid) fundamentally alters both the physical chemistry of the final product and the reactivity of the precursor. Replacing the -SCF3 group with a -CF3 or -OCF3 group drastically reduces the lipophilicity of the resulting molecule, potentially compromising cell membrane permeability in drug design . Conversely, substituting it with (methylthio)acetic acid eliminates the strong electron-withdrawing effect of the fluorine atoms, shifting the pKa by over 0.7 units and altering the enolization and coupling kinetics during synthesis [1]. Furthermore, attempting to install the -SCF3 group post-synthetically using electrophilic reagents (such as CF3SCl or hypervalent iodine-SCF3 complexes) introduces severe process safety risks, low overall yields, and thermal instability, making the pre-functionalized acid the most viable choice for scalable workflows [2].
The trifluoromethylthio (-SCF3) group is renowned for its exceptional hydrophobicity, which is critical for enhancing the cell membrane permeability of active pharmaceutical ingredients. Quantitative analysis using the Hansch-Leo hydrophobic parameter (π) demonstrates that the -SCF3 group in[(Trifluoromethyl)thio]acetic acid has a π value of 1.44. In direct comparison, the trifluoromethoxy (-OCF3) group has a π value of 1.04, and the standard trifluoromethyl (-CF3) group has a π value of only 0.88 .
| Evidence Dimension | Hansch-Leo hydrophobic parameter (π) |
| Target Compound Data | π = 1.44 (-SCF3 group) |
| Comparator Or Baseline | Trifluoroacetic acid (-CF3, π = 0.88) and Trifluoromethoxyacetic acid (-OCF3, π = 1.04) |
| Quantified Difference | +0.56 logP units per group compared to -CF3, and +0.40 compared to -OCF3 |
| Conditions | Hansch-Leo hydrophobic parameter scale for substituent contributions |
Allows medicinal chemists to significantly boost the lipophilicity and cell membrane permeability of drug candidates without increasing the carbon count or steric bulk.
The strong electron-withdrawing nature of the -SCF3 group significantly enhances the acidity of the adjacent carboxylic acid proton compared to non-fluorinated analogs. Experimental thermodynamic measurements establish the pKa of [(Trifluoromethyl)thio]acetic acid at 2.95 [1]. In contrast, the non-fluorinated (methylthio)acetic acid exhibits a pKa of 3.66, and unsubstituted acetic acid has a pKa of 4.76. This substantial inductive effect (Hammett constants σp = 0.50, σm = 0.40 for -SCF3) lowers the pKa by 0.71 units relative to the methylthio analog, fundamentally altering its reactivity profile [2].
| Evidence Dimension | Aqueous thermodynamic pKa |
| Target Compound Data | pKa = 2.95 |
| Comparator Or Baseline | (Methylthio)acetic acid (pKa = 3.66) and Acetic acid (pKa = 4.76) |
| Quantified Difference | 0.71 pKa units more acidic than the non-fluorinated thioether analog, and 1.81 units more acidic than acetic acid |
| Conditions | Aqueous thermodynamic pKa measurements at 25°C |
The enhanced α-acidity facilitates easier enolization for downstream α-functionalization and provides distinct, highly activated reactivity profiles during amide and ester coupling workflows.
Installing the -SCF3 motif into complex molecules typically requires hazardous or highly unstable electrophilic reagents, such as CF3SCl or hypervalent iodine-SCF3 complexes. Literature reports indicate that synthesizing these specialized iodine(III)-SCF3 electrophiles involves multi-step routes with overall yields as low as 18% and severe thermal instability requiring immediate use [1]. By procuring [(Trifluoromethyl)thio]acetic acid as a pre-functionalized building block, chemists can bypass these dangerous and inefficient steps, achieving direct incorporation of the α-SCF3-carbonyl motif via standard, high-yield (>80%) amide coupling or condensation reactions [2].
| Evidence Dimension | Synthesis workflow efficiency and reagent stability |
| Target Compound Data | Bench-stable carboxylic acid for direct, single-step coupling |
| Comparator Or Baseline | Electrophilic CF3S+ transfer reagents (e.g., hypervalent iodine-SCF3 complexes) |
| Quantified Difference | Bypasses multi-step electrophile synthesis (typically ~18% overall yield) and thermal instability issues in favor of direct, stable coupling |
| Conditions | Standard laboratory amide/ester coupling vs. de novo synthesis of electrophilic CF3S+ donors |
Drastically reduces procurement costs and process safety risks by substituting hazardous or unstable electrophilic chalcogen reagents with a stable, easily handled carboxylic acid.
Leveraging its high Hansch parameter (π = 1.44), [(Trifluoromethyl)thio]acetic acid is a highly effective acylating agent for synthesizing amide-linked drug candidates where maximizing cell membrane permeability is required without adding excessive aliphatic bulk .
The compound's activated α-carbon (pKa = 2.95) makes it an excellent precursor for condensation reactions to form α-(trifluoromethylthio)ketones. These intermediates are subsequently cyclized with hydrazines to produce CF3S-substituted pyrazoles, a highly valued scaffold in modern agrochemical chemistry [1].
In process chemistry and scale-up workflows, this bench-stable acid replaces the need for toxic, gaseous (CF3SCl), or thermally unstable (hypervalent iodine-SCF3) reagents. It allows for the direct, safe installation of the CF3S-CH2-C(=O)- motif via standard peptide coupling protocols [2].
Corrosive;Irritant